D-fructofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

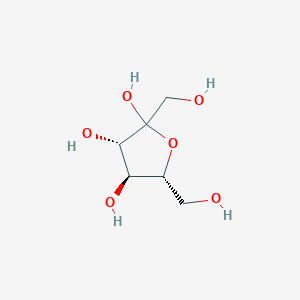

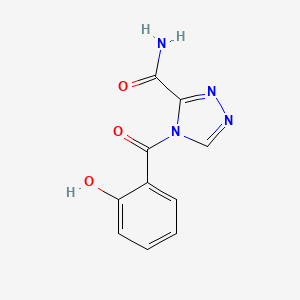

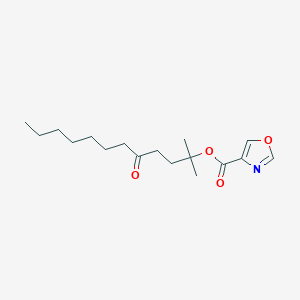

D-fructofuranose: is a monosaccharide and a ketose sugar, which is a structural isomer of glucose. It is commonly found in fruits, honey, and root vegetables. In its furanose form, this compound exists as a five-membered ring structure, which is a cyclic hemiketal formed by the reaction of the ketone group with a hydroxyl group within the same molecule. This compound is significant in various biological processes and is a key component in the metabolism of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-fructofuranose can be synthesized through the acid-catalyzed hydrolysis of sucrose. The reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid such as hydrochloric acid. The reaction conditions typically include heating the mixture to around 60-70°C for several hours to ensure complete hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. The enzyme inulinase catalyzes the hydrolysis of inulin to produce fructose. This method is preferred due to its efficiency and the high purity of the resulting fructose.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-fructofuranose can undergo oxidation reactions to form various products, including 5-keto-D-fructose and D-glucaric acid. Common oxidizing agents include nitric acid and bromine water.

Reduction: Reduction of this compound can yield sugar alcohols such as D-mannitol and D-sorbitol. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation with acetic anhydride can produce fructose acetate.

Common Reagents and Conditions:

Oxidation: Nitric acid, bromine water, and potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, sulfuric acid.

Major Products:

Oxidation: 5-keto-D-fructose, D-glucaric acid.

Reduction: D-mannitol, D-sorbitol.

Substitution: Fructose acetate.

Scientific Research Applications

Chemistry: D-fructofuranose is used as a starting material in the synthesis of various organic compounds. It is also employed in studying carbohydrate chemistry and the mechanisms of enzyme-catalyzed reactions.

Biology: In biological research, this compound is used to study metabolic pathways involving fructose. It serves as a substrate for enzymes such as fructokinase and aldolase, which are involved in glycolysis and gluconeogenesis.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in managing diabetes and metabolic disorders. It is also used in the formulation of intravenous fluids for patients requiring parenteral nutrition.

Industry: In the food industry, this compound is used as a sweetener due to its high sweetness relative to glucose. It is also employed in the production of high-fructose corn syrup and other sweetening agents.

Mechanism of Action

D-fructofuranose exerts its effects primarily through its involvement in metabolic pathways. In the liver, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, contributing to energy production and glucose synthesis.

Comparison with Similar Compounds

D-glucose: A common monosaccharide and an isomer of D-fructofuranose. It exists in both pyranose and furanose forms.

D-mannose: Another isomer of glucose, differing in the configuration of the hydroxyl group on the second carbon.

D-galactose: An epimer of glucose, differing in the configuration of the hydroxyl group on the fourth carbon.

Uniqueness: this compound is unique due to its ketose structure and its ability to form a five-membered furanose ring. This structural difference influences its reactivity and the types of reactions it can undergo compared to its aldose counterparts like glucose and galactose. Additionally, its high sweetness and involvement in specific metabolic pathways distinguish it from other similar compounds.

Properties

CAS No. |

10247-46-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |

InChI Key |

RFSUNEUAIZKAJO-VRPWFDPXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)

![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)

![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)

![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)